molecular formula C27H27N5O7 B2973045 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate CAS No. 309942-21-0

4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate

Cat. No.: B2973045
CAS No.: 309942-21-0
M. Wt: 533.541
InChI Key: OVMRKAKIBZUINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool in neurobiological and cancer research. Its primary mechanism of action involves the competitive inhibition of DYRK1A's ATP-binding site, thereby modulating its kinase activity. Research indicates that DYRK1A inhibition is a promising therapeutic strategy for Down syndrome-related cognitive deficits and neurodegenerative disorders like Alzheimer's disease, as it plays a role in tau phosphorylation and amyloid-beta pathology. Furthermore, due to the involvement of DYRK1A in cell cycle control and apoptosis, this inhibitor is also being investigated in oncology for its potential to target DYRK1A-dependent signaling pathways in certain cancers. The compound's high selectivity and potency make it invaluable for elucidating the complex physiological and pathological functions of DYRK1A in cellular and animal models. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

309942-21-0

Molecular Formula

C27H27N5O7

Molecular Weight

533.541

IUPAC Name

[4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate

InChI

InChI=1S/C27H27N5O7/c1-34-17-6-4-15(5-7-17)23-22-21(18(14-28)25(29)39-26(22)31-30-23)16-12-19(35-2)24(20(13-16)36-3)38-27(33)32-8-10-37-11-9-32/h4-7,12-13,21H,8-11,29H2,1-3H3,(H,30,31)

InChI Key

OVMRKAKIBZUINH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C(=C4)OC)OC(=O)N5CCOCC5)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate is a member of the pyranopyrazole family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C22H27N5O5
  • Molecular Weight : 441.5 g/mol
  • IUPAC Name : 2-[4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide

Biological Activities

Pyranopyrazole derivatives exhibit a wide range of biological activities including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation. For instance, research indicates that pyranopyrazoles can inhibit specific kinases involved in cancer progression, such as p38 MAP kinase .
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties. Studies have reported that pyranopyrazole derivatives can inhibit interleukin (IL)-1 synthesis and exhibit effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Properties : Research indicates that these compounds possess antimicrobial activities against various pathogens. The structural components of pyranopyrazoles contribute to their effectiveness as antibacterial and antifungal agents .
  • Antioxidant Activity : The antioxidant properties of pyranopyrazoles help in scavenging free radicals, thus protecting cells from oxidative stress .
  • Analgesic Effects : Some studies have suggested that these compounds can provide pain relief comparable to traditional analgesics .

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions. A common method includes:

  • Reagents : Benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile.
  • Catalysts : Sulfonated amorphous carbon and eosin Y.

This method allows for the efficient formation of the desired compound with high yields and purity .

Case Studies

  • Study on p38 MAP Kinase Inhibition :
    • A study evaluated several pyranopyrazole derivatives for their binding affinity to p38 MAP kinase. The most active compound showed a binding affinity comparable to established inhibitors, indicating potential for therapeutic development against cancer .
  • Evaluation of Antimicrobial Activity :
    • Another study assessed the antimicrobial properties of a series of pyranopyrazole derivatives against various bacterial strains. Results indicated significant inhibition rates, suggesting their utility in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrano[2,3-c]pyrazole derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison based on substituent variations, synthesis routes, and physicochemical properties.

Physicochemical and Spectral Properties

  • Target Compound :
    • Expected IR peaks: ~3300 cm⁻¹ (N-H stretch), ~2200 cm⁻¹ (C≡N), ~1700 cm⁻¹ (C=O ester) .
    • Predicted solubility: Moderate in DMSO due to morpholinecarboxylate .
  • Ethyl carboxylate analog () :
    • ¹H NMR (DMSO-d6): δ 11.49 (s, NH), 3.74 (s, OCH₃), 2.14 (s, CH₃) .
    • Lower solubility in water compared to morpholine derivative .
  • Chlorobenzyloxy derivative () :
    • ChemSpider ID: 3057283; LogP: 4.2 (indicative of high lipophilicity) .

Key Research Findings

Morpholinecarboxylate Advantage : The target compound’s morpholine group enhances solubility compared to ethyl ester analogs, making it more viable for drug delivery .

Substituent Impact :

  • 4-Methoxyphenyl : Improves thermal stability (e.g., melting points >170°C in ) .
  • Chloro substituents : Increase antibacterial potency but reduce solubility .

Synthetic Efficiency : Ionic liquid-catalyzed methods () achieve higher yields (88%) than traditional one-pot reactions (75–80%) .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving pyrazole and pyran derivatives. For example, a base-catalyzed cyclocondensation of hydrazine derivatives with β-ketoesters or cyanoacetamides under reflux in ethanol or DMF achieves yields up to 80% . Optimization strategies include:

  • Catalyst selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ for cross-coupling reactions .
  • Temperature control : Reactions performed at 80–100°C minimize side products .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl boronic acids in Suzuki-Miyaura couplings .

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

  • Methodological Answer : Characterization involves:

  • ¹H NMR : Peaks at δ 11.49 ppm (NH), 7.64–6.87 ppm (aromatic protons), and 3.74 ppm (OCH₃) confirm substituent positions .
  • IR : Absorbance at 2200–2250 cm⁻¹ (C≡N stretch) and 1600–1650 cm⁻¹ (C=O) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 450–500) align with calculated molecular weights .

Q. What are the primary functional groups influencing the compound’s reactivity in further derivatization?

  • Answer : Key reactive sites include:

  • Cyano group : Susceptible to nucleophilic addition (e.g., hydrolysis to carboxylic acids) .
  • Amino group : Facilitates Schiff base formation or amidation .
  • Morpholinecarboxylate ester : Hydrolyzes under acidic/basic conditions to release morpholine .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) model transition states and intermediates. For example:

  • ICReDD’s workflow : Combines computational predictions (activation energies, regioselectivity) with experimental validation to optimize conditions for chlorination (POCl₃/PCl₅) or sulfurization (Lawson’s reagent) .
  • Table : Predicted vs. experimental yields for derivatives:
DerivativePredicted Yield (%)Experimental Yield (%)
Chlorinated7578
Sulfurized6562

Q. How do structural modifications (e.g., substituent changes on the aryl ring) affect bioactivity or physicochemical properties?

  • Answer :

  • Electron-withdrawing groups (e.g., -Cl, -CN) enhance metabolic stability but reduce solubility .
  • Methoxy groups increase lipophilicity (logP > 3.5), impacting membrane permeability .
  • Case study : Replacing 4-methoxyphenyl with 4-fluorophenyl in derivatives (e.g., compound 5c) improved in vitro activity by 20% due to enhanced π-stacking .

Q. How should researchers resolve contradictions in spectral data or synthetic yields reported across studies?

  • Methodological Answer :

  • Reproducibility checks : Validate NMR solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts δ ± 0.3 ppm) .
  • Yield discrepancies : Trace impurities (e.g., unreacted starting materials) can be minimized via column chromatography (silica gel, hexane/EtOAc) .
  • Collaborative validation : Cross-reference crystallographic data (e.g., CCDC entries for pyrano[2,3-c]pyrazole derivatives) .

Methodological Tables

Table 1 : Representative Spectral Data for Key Derivatives

Compound ID¹H NMR (δ, ppm)IR (cm⁻¹)Yield (%)
3s11.49 (NH), 7.64–6.87 (Ar-H)2210 (C≡N)80
4a5.85 (CH-pyran), 2.14 (CH₃)1620 (C=O)85

Table 2 : Computational vs. Experimental Reaction Outcomes

Reaction TypeComputational PredictionExperimental Result
Chlorination (POCl₃)ΔG‡ = 25 kcal/mol78% yield, 98% purity
Suzuki Coupling (Pd)ΔG‡ = 18 kcal/mol82% yield, 95% purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.